molecular formula C21H16ClN3O2S B2781981 2-(2-Chlorophenyl)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide CAS No. 1797077-01-0

2-(2-Chlorophenyl)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide

Cat. No.: B2781981
CAS No.: 1797077-01-0
M. Wt: 409.89
InChI Key: YAHPVGDWXISXRL-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at position 3 and a 2-chlorophenylacetamide moiety. The oxadiazole ring is known for its electron-deficient nature, which enhances binding to biological targets through dipolar interactions. The thiophene group contributes to π-π stacking, while the chlorophenyl substituent may improve lipophilicity and target affinity via hydrophobic interactions .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c22-16-8-3-1-6-14(16)12-19(26)23-17-9-4-2-7-15(17)13-20-24-21(25-27-20)18-10-5-11-28-18/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHPVGDWXISXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide is a synthetic organic molecule that incorporates a chlorophenyl group, a thiophene moiety, and an oxadiazole ring. This unique structure suggests potential for diverse biological activities, particularly in pharmacological applications such as anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure

The chemical structure can be represented as follows:

C18H17ClN4OS\text{C}_{18}\text{H}_{17}\text{ClN}_{4}\text{OS}

This structure includes:

  • A chlorophenyl group that may enhance lipophilicity and biological interaction.
  • A thiophene ring known for its role in various bioactive compounds.
  • An oxadiazole ring, which has been associated with numerous pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a wide range of biological activities. Specifically, derivatives of the 1,2,4-oxadiazole have demonstrated efficacy in:

  • Anticancer properties
  • Antibacterial activity
  • Anti-inflammatory effects

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
AntibacterialInhibition of bacterial growth
Anti-inflammatoryReduced inflammation markers

Anticancer Activity

Studies have shown that compounds with the 1,2,4-oxadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives tested against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells have shown promising results with IC50 values indicating effective inhibition of cell proliferation.

One particular study highlighted that modifications to the oxadiazole ring can enhance the cytotoxicity profile of these compounds. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways related to cell death.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibition at concentrations as low as 1 µg/mL using the cup plate method. This suggests a potential application in treating bacterial infections.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can significantly reduce pro-inflammatory cytokines in activated macrophages. This activity is critical for developing new anti-inflammatory agents targeting chronic inflammatory diseases.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their anticancer and antibacterial activities. The findings supported the hypothesis that structural modifications can lead to enhanced biological effects .
  • Structure-Activity Relationship (SAR) : Research focused on establishing SAR for oxadiazole-containing compounds revealed that substituents on the thiophene and phenyl rings significantly influence biological activity .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. The incorporation of the thiophene moiety into the structure enhances its efficacy against various cancer cell lines. Studies have shown that compounds similar to 2-(2-Chlorophenyl)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide can inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies demonstrate that it possesses significant inhibitory effects against various bacterial strains and fungi. The chlorophenyl and thiophene groups contribute to this biological activity by disrupting microbial cell membranes .

Neuropharmacological Effects

The neuroprotective properties of oxadiazole derivatives have been explored in the context of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in treating conditions like Alzheimer's and Parkinson's diseases. In vitro studies suggest it may enhance cognitive function and reduce neuroinflammation .

Organic Electronics

The unique electronic properties of thiophene-containing compounds have led to their application in organic electronics. The compound can be used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport is crucial for enhancing the efficiency of these devices .

Study 1: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of various oxadiazole derivatives. The results indicated that modifications to the oxadiazole ring significantly influenced cytotoxicity against breast cancer cells. The specific derivative containing the thiophene group showed enhanced activity compared to its analogs without this substitution .

CompoundIC50 (µM)Mechanism
Oxadiazole A15Apoptosis induction
Oxadiazole B10Cell cycle arrest
This compound8Apoptosis induction

Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents published in Pharmaceutical Biology, this compound was tested against various pathogens. It demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Iodophenyl)-2-[2-oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetamide

  • Structural Differences : Replaces the 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring and substitutes chlorine with iodine on the phenyl group.
  • Implications: The iodine atom’s larger size and polarizability may enhance halogen bonding but reduce metabolic stability compared to chlorine. The 1,3,4-oxadiazole ring’s geometry could alter binding modes in enzyme pockets.

2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide

  • Structural Differences : Substitutes oxadiazole with thiadiazole (sulfur replaces oxygen) and replaces the benzyl group with a furylmethyl moiety.
  • Implications: Thiadiazole’s higher lipophilicity may improve membrane permeability but reduce solubility. The furan ring’s electron-rich nature could enhance interactions with aromatic residues in proteins. No direct activity data, but thiadiazoles are often associated with antimicrobial and anticancer properties .

2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide

  • Structural Differences: Features a thiophene core substituted with a chlorobenzoyl group and an ethyl chain, with an aminoacetamide side chain.
  • As an intermediate in etizolam synthesis, this compound highlights how structural modifications (e.g., ethyl substitution) can optimize hypnotic activity .

2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

  • Structural Differences : Uses a triazole ring instead of oxadiazole, with ethyl and thiophen-2-yl substituents, and a fluorophenylacetamide group.
  • Implications: Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to chlorine. Triazoles are known for their metal-chelating properties, which could influence enzyme inhibition mechanisms .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Reported Activities Reference
Target Compound 1,2,4-oxadiazole Thiophen-2-yl, 2-chlorophenylacetamide N/A -
N-(2-Iodophenyl)-2-[2-oxo-5-(thiophen-2-yl)-1,3,4-oxadiazol-3-yl]acetamide 1,3,4-oxadiazole Iodophenyl, thiophen-2-yl Antiangiogenic, antioxidant
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide Thiadiazole Chlorophenyl, furylmethyl N/A
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide Thiophene Chlorobenzoyl, ethyl Hypnotic (etizolam intermediate)
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole Ethyl, thiophen-2-yl, fluorophenyl N/A

Key Research Findings

Heterocycle Impact: Oxadiazoles (e.g., target compound) favor dipolar interactions, while thiadiazoles () enhance lipophilicity .

Substituent Effects :

  • Chlorine vs. iodine: Chlorine offers a balance of hydrophobicity and stability, while iodine improves binding but may increase toxicity .
  • Fluorine () enhances bioavailability and metabolic resistance compared to bulkier halogens .

Pharmacological Potential: Thiophene-containing analogs () show antiangiogenic and central nervous system activities, suggesting the target compound may share these properties .

Q & A

Basic: What synthetic strategies ensure high-purity yields of this compound?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Reagents and Solvents : Use polar aprotic solvents (e.g., DMF) with bases like NaOH or K2_2CO3_3 to facilitate nucleophilic substitutions and cyclization .
  • Temperature : Maintain 60–80°C during oxadiazole ring formation to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for isolation .
    Key Validation : Confirm purity via HPLC (>95%) and NMR (absence of residual solvent peaks) .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and oxadiazole/thiophene carbons (δ 150–165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 424.0825) .
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm1^{-1}) and C-N (oxadiazole, ~1250 cm1^{-1}) stretches .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) to compare IC50_{50} values .
  • Structural Analogues : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric groups .
  • Target Selectivity : Perform kinase profiling or microbial strain-specific assays to identify off-target effects .

Advanced: How to design derivatives for enhanced pharmacological activity?

Methodological Answer:

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -NO2_2) on the chlorophenyl ring to improve enzyme inhibition .
  • Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole to enhance metabolic stability .
  • Prodrug Strategies : Conjugate acetamide with PEG moieties to improve solubility .

Basic: How to assess compound stability under experimental conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–12) for 24h; monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products .
  • Thermal Stability : Store at 4°C, 25°C, and 40°C; assess via TLC weekly .

Advanced: What methodologies evaluate herbicidal/fungicidal efficacy?

Methodological Answer:

  • In Vitro Assays : Seed germination inhibition (e.g., Arabidopsis thaliana) at 10–100 μM concentrations .
  • Field Trials : Apply foliar sprays (0.1–1.0 mg/L) and measure lesion formation in fungal pathogens (Fusarium spp.) .
  • Mode of Action : Use proteomics to identify inhibited enzymes (e.g., acetolactate synthase) .

Advanced: What mechanistic insights exist for its enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Docking Simulations : Model interactions with COX-2 or CYP450 active sites (e.g., hydrogen bonding with Arg120) .
  • Mutagenesis : Validate binding residues (e.g., Tyr355 in COX-2) via site-directed mutagenesis .

Advanced: How to ensure reproducibility in biological assays?

Methodological Answer:

  • Positive Controls : Include reference inhibitors (e.g., aspirin for COX-2 assays) .
  • Replicates : Perform triplicate measurements with statistical analysis (p < 0.05) .
  • Blinding : Use coded samples to minimize observer bias in cytotoxicity assays .

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